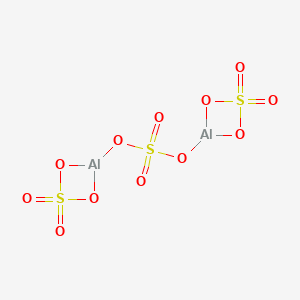
4-Fluor-3-(trifluormethyl)benzol-1-sulfonylchlorid
Übersicht
Beschreibung
4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a white or pale yellow low melting solid . It is used as an intermediate in the production of pesticides and dyes .
Synthesis Analysis
This compound can be obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . It can also undergo photo-irradiation with visible light in the presence of Ir (ppy) 2 (dtbbpy)PF 6 and disodium phosphate to give the corresponding E -vinyl sulfone .Molecular Structure Analysis
The molecular formula of this compound is C7H3ClF4O2S . The InChI code is 1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-6(9)5(3-4)7(10,11)12/h1-3H .Chemical Reactions Analysis
4-(Trifluoromethyl)benzenesulfonyl chloride may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .Physical And Chemical Properties Analysis
The molecular weight of this compound is 262.61 g/mol . It is a white or pale yellow low melting solid .Wissenschaftliche Forschungsanwendungen
Synthese von β-Arylierten Thiophenen und 2,5-Diarylsubstituierten Pyrrolen
“4-Fluor-3-(trifluormethyl)benzol-1-sulfonylchlorid” kann verwendet werden, um β-arylierte Thiophene und 2,5-diarylsubstituierte Pyrrole durch palladiumkatalysierte desulfitierende Arylierung von Thiophenen und Pyrrolen zu synthetisieren .
Entwicklung von Farnesoid-X-Rezeptor-Modulatoren
Synthese von von der FDA zugelassenen Medikamenten
Die Trifluormethylgruppe, die in “this compound” vorhanden ist, findet sich in vielen von der FDA zugelassenen Medikamenten wieder. Diese Gruppe wurde in potenzielle Wirkstoffmoleküle für verschiedene Krankheiten und Störungen integriert .
Synthese von fluorhaltigen Verbindungen
Fluorhaltige Verbindungen haben einen erheblichen Einfluss auf das pharmazeutische Wachstum und machen mehr als 50 Prozent der umsatzstärksten Arzneimittelmoleküle aus, die von der US Food and Drug Administration (FDA) zugelassen wurden . Die Trifluormethylgruppe in “this compound” kann verwendet werden, um diese Verbindungen zu synthetisieren.
Synthese von 1-Fluor-3-((trifluormethyl)sulfonyl)benzol
“this compound” ist mit 1-Fluor-3-((trifluormethyl)sulfonyl)benzol verwandt, das in der wissenschaftlichen Forschung eingesetzt wird .
Synthese von (3S, 5S, 6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluorethyl)piperidin-3-aminium
Diese Verbindung wurde entnommen und mit 4-Methylbenzoat 1a und MTBE in Gegenwart von 0,6 N HCl (1,2 Äquivalente) umgesetzt, um das Zwischenprodukt (3S, 5S, 6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluorethyl)piperidin-3-aminium 1b zu erhalten .
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. It can participate in substitution reactions with nucleophiles, leading to the formation of various organic compounds . The trifluoromethyl group and the fluorine atom on the benzene ring can influence the reactivity of the compound.
Action Environment
The action, efficacy, and stability of 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive species . For instance, it should be stored under inert gas at 2-8°C .
Biochemische Analyse
. .
Biochemical Properties
It is known that sulfonyl chloride compounds can react with amines to form sulfonamides, which are important in various biochemical reactions .
Cellular Effects
It is known that sulfonyl chloride compounds can potentially affect cell function by interacting with various biomolecules .
Molecular Mechanism
It is known that sulfonyl chloride compounds can potentially exert their effects at the molecular level through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that sulfonyl chloride compounds can potentially have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that sulfonyl chloride compounds can potentially have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that sulfonyl chloride compounds can potentially interact with various enzymes or cofactors .
Transport and Distribution
It is known that sulfonyl chloride compounds can potentially interact with various transporters or binding proteins .
Subcellular Localization
It is known that sulfonyl chloride compounds can potentially be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOKQWBPSUHEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372133 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1682-10-6 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)






![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)